molecular formula C₄₄H₃₄O₂₀ B119846 Procyanidin B2 3,3'-di-O-gallate CAS No. 79907-44-1

Procyanidin B2 3,3'-di-O-gallate

Cat. No.: B119846
CAS No.: 79907-44-1
M. Wt: 882.7 g/mol
InChI Key: KTLUHRSHFRODPS-RIQPQZJCSA-N
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Description

3,3’-Digalloylprocyanidin B2 is a flavonoid oligomer, specifically a type of procyanidin. It is a naturally occurring compound found in various plants, particularly in grape seeds. The compound is known for its antioxidant properties and potential health benefits, including anti-cancer and anti-inflammatory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Digalloylprocyanidin B2 typically involves the esterification of procyanidin B2 with gallic acid. This process can be carried out under acidic conditions using catalysts such as sulfuric acid or hydrochloric acid. The reaction is usually performed at elevated temperatures to facilitate the esterification process .

Industrial Production Methods: Industrial production of 3,3’-Digalloylprocyanidin B2 often involves extraction from natural sources such as grape seeds. The extraction process includes solvent extraction, followed by purification using chromatographic techniques. The purified compound is then subjected to further chemical modifications to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 3,3’-Digalloylprocyanidin B2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of 3,3’-Digalloylprocyanidin B2, such as its oxidized, reduced, and substituted forms .

Scientific Research Applications

3,3’-Digalloylprocyanidin B2 has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3,3’-Digalloylprocyanidin B2 involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3,3’-Digalloylprocyanidin B2 is unique among procyanidins due to its specific galloylation pattern. Similar compounds include:

The uniqueness of 3,3’-Digalloylprocyanidin B2 lies in its dual galloylation, which enhances its antioxidant and biological activities compared to its non-galloylated counterparts .

Properties

IUPAC Name

[(2R,3R)-2-(3,4-dihydroxyphenyl)-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-4-yl]-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H34O20/c45-19-11-26(51)34-32(12-19)61-40(16-2-4-22(47)25(50)6-16)42(64-44(60)18-9-30(55)38(58)31(56)10-18)36(34)35-27(52)14-23(48)20-13-33(62-43(59)17-7-28(53)37(57)29(54)8-17)39(63-41(20)35)15-1-3-21(46)24(49)5-15/h1-12,14,33,36,39-40,42,45-58H,13H2/t33-,36-,39-,40-,42-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTLUHRSHFRODPS-RIQPQZJCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)OC(=O)C6=CC(=C(C(=C6)O)O)O)O)O)C7=CC(=C(C=C7)O)O)OC(=O)C8=CC(=C(C(=C8)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H34O20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101000836
Record name 2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-3,3',4,4'-tetrahydro-2H,2'H-[4,8'-bi-1-benzopyran]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101000836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

882.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79907-44-1
Record name Procyanidin B2 3,3′-di-O-gallate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79907-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procyanidin B2 3,3'-di-O-gallate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079907441
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-Bis(3,4-dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-3,3',4,4'-tetrahydro-2H,2'H-[4,8'-bi-1-benzopyran]-3,3'-diyl bis(3,4,5-trihydroxybenzoate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101000836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3'-Digalloylprocyanidin B2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037967
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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